molecular formula C12H10ClNO2 B1614529 Ethyl 2-chloroquinoline-4-carboxylate CAS No. 5467-61-8

Ethyl 2-chloroquinoline-4-carboxylate

Cat. No.: B1614529
CAS No.: 5467-61-8
M. Wt: 235.66 g/mol
InChI Key: AXLMKXSYVPIPMF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-4-carboxylate (CAS 5467-61-8) is a high-value chemical building block in medicinal chemistry and organic synthesis. Its primary research application is as a key synthetic intermediate for the development of novel therapeutic agents. Recent studies utilize this compound in the synthesis of ethyl pyrimidine-quinolinecarboxylate derivatives, which are being investigated as potent inhibitors of the human lactate dehydrogenase A (hLDHA) enzyme, a promising target in cancer treatment and other diseases . Furthermore, its quinoline core is a privileged structure in drug discovery, featured in compounds explored for targeting enzymes like dihydroorotate dehydrogenase (DHODH) and biotin carboxylase (BC) , which are relevant in anticancer and antibacterial research, respectively. The synthetic utility of this compound is often realized through classic reactions such as the Pfitzinger synthesis, enabling the construction of complex quinoline-based scaffolds . Researchers value this reagent for its versatility in designing molecules with potential biological activity. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMKXSYVPIPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969964
Record name Ethyl 2-chloroquinoline-4-carboxylate
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-61-8
Record name ethyl 2-chloroquinoline-4-carboxylate
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Record name Ethyl 2-chloroquinoline-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Reaction Pathways

Established and Evolving Synthetic Protocols for Ethyl 2-chloroquinoline-4-carboxylate

The construction of the this compound molecule can be approached from several angles, primarily involving the sequential formation and functionalization of the quinoline (B57606) core or the direct construction of the substituted ring system.

Multi-step synthesis provides a reliable and versatile approach to obtaining this compound. These routes typically involve the initial synthesis of a quinoline precursor, which is subsequently modified through chlorination and esterification reactions.

A common strategy begins with the synthesis of a 4-hydroxy-2-oxo-quinoline intermediate, such as ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. This precursor can be synthesized through the reaction of anilines with diethyl-ethoxymethylenemalonate (DEEM), which first forms an intermediate that cyclizes upon heating to yield the quinolone ring system. conicet.gov.ar The resulting quinolone can then undergo chlorination. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride, converts the hydroxyl and oxo groups into chloro substituents, yielding ethyl 2,4-dichloroquinoline-3-carboxylate. nih.gov Subsequent selective reduction or hydrolysis can lead to the desired product.

Another established multi-stage method involves the oxidation of substituted methylquinolines. For instance, methyl quinoline-carboxylates can be oxidized to form 2(1H)-oxoquinoline carboxylates, which are then chlorinated to produce the 2-chloroquinoline (B121035) esters. nuph.edu.ua This method is advantageous as it utilizes readily available reagents and allows for the synthesis of various isomers on a multigram scale. nuph.edu.ua

One-pot syntheses offer an efficient alternative to multi-step protocols by minimizing the isolation of intermediates, thereby saving time and resources. The Pfitzinger and Doebner reactions are classic examples of one-pot approaches that generate the core quinoline-4-carboxylic acid structure.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. wikipedia.orgnih.gov The reaction mechanism begins with the basic hydrolysis of isatin to form a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration produce the quinoline ring. wikipedia.org While powerful, the traditional Pfitzinger reaction's use of strong bases can limit its applicability with sensitive functional groups. nih.gov

The Doebner reaction is another key one-pot method, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govnih.gov This three-component reaction is highly versatile and can be used to synthesize a wide array of quinoline-4-carboxylic acid derivatives. nih.govresearchgate.net The resulting 2-substituted-quinoline-4-carboxylic acid serves as a direct precursor to the target compound, which would then require subsequent chlorination and esterification steps to yield this compound.

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid intermediate, 2-chloroquinoline-4-carboxylic acid. nih.gov

Fischer-Speier esterification is a common and direct method. It involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). researchgate.netnih.gov The reaction is driven to completion by using the alcohol as the solvent.

Alternatively, the ester can be formed through a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcommonorganicchemistry.com The resulting 2-chloroquinoline-4-carbonyl chloride is then reacted with ethanol to furnish the final ethyl ester product. This method is particularly useful for substrates that may be sensitive to the strongly acidic conditions of Fischer esterification. commonorganicchemistry.com

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on efficiency, selectivity, and environmental sustainability. The synthesis of this compound has benefited from the application of advanced catalytic systems and green chemistry techniques like microwave irradiation.

Catalysts are instrumental in the synthesis of quinoline derivatives, enhancing reaction rates, improving yields, and controlling selectivity. A variety of catalysts are employed in the different synthetic stages.

In Doebner-type reactions, acid catalysts are frequently used. These can include Brønsted acids like trifluoroacetic acid (TFA) researchgate.net and p-toluenesulfonic acid (p-TSA), rsc.org or Lewis acids such as Ytterbium perfluorooctanoate [Yb(PFO)₃]. researchgate.net These catalysts facilitate the condensation and cyclization steps required to form the quinoline ring. For chlorination reactions using phosphoryl chloride, a phase-transfer catalyst like benzyltriethylammonium chloride can be employed to improve the efficiency of the transformation from a hydroxyquinolone to the dichloro derivative. nih.gov

The table below summarizes some catalysts used in the synthesis of the quinoline-4-carboxylic acid core.

Reaction TypeCatalystRole of CatalystSource(s)
Doebner ReactionTrifluoroacetic Acid (TFA)Acid catalyst to promote condensation researchgate.net
Doebner Reactionp-Toluenesulfonic acid (p-TSA)Organocatalyst for three-component reaction rsc.org
Doebner ReactionYtterbium perfluorooctanoate [Yb(PFO)₃]Lewis acid catalyst researchgate.net
ChlorinationBenzyltriethylammonium chloridePhase-transfer catalyst with POCl₃ nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. conicet.gov.arrsc.org This is due to efficient and uniform heating of the reaction mixture. conicet.gov.ar

The synthesis of quinoline derivatives, including precursors to this compound, has been successfully adapted to microwave conditions. For example, the Doebner reaction to form quinoline-4-carboxylic acids can be completed in just 1-2 minutes under microwave irradiation, whereas conventional methods may require several hours of reflux. nih.govresearchgate.net Similarly, the synthesis of 2-chloro-quinoline-3-carboxaldehydes, a related precursor, from acetanilides using the Vilsmeier-Haack reagent is accomplished in minutes under microwave irradiation. researchgate.net The cyclization step to form ethyl-quinolon-4-one-3-carboxylates from aminomethylenemalonate intermediates is also significantly accelerated by microwave heating. conicet.gov.ar

The following table compares conventional and microwave-assisted methods for a key step in quinoline synthesis.

ReactionMethodReaction TimeYieldSource(s)
Doebner ReactionConventional (Reflux)3 hours to overnightGood rsc.org
Doebner ReactionMicrowave Irradiation (80 °C)3 minutes50-80% rsc.org
Quinolone CyclizationConventional (Thermolysis in DPE)Not specified77% conicet.gov.ar
Quinolone CyclizationMicrowave Irradiation (Open vessel)30 minutes94% conicet.gov.ar

Synthesis of Precursor and Analogous Compounds

The synthesis of this compound often involves the preparation of key precursors and analogous structures. Understanding the synthetic pathways to these related compounds provides insight into the broader chemistry of quinoline derivatives.

2-Chloroquinoline-3-carbaldehyde (B1585622) is a versatile intermediate in the synthesis of various quinoline-based compounds. rsc.orgnih.gov A primary method for its synthesis is the Vilsmeier-Haack reaction. iucr.orgrsc.org This reaction typically involves treating an acetanilide (B955) with a Vilsmeier reagent, which can be formed from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). nih.govrsc.org The acetanilide is converted into an imidoyl chloride and then to an N-(α-chlorovinyl)aniline, which undergoes diformylation and subsequent cyclization to yield the 2-chloroquinoline-3-carbaldehyde. rsc.org

The reaction conditions for the Vilsmeier-Haack synthesis can be varied. For example, acetanilides can be treated with phosphorus pentachloride (PCl5) and DMF. nih.gov Another approach involves the reaction of acetophenone (B1666503) oximes with a Vilsmeier-Haack reagent (POCl3/DMF). ijsr.net

Once synthesized, 2-chloroquinoline-3-carbaldehyde can undergo various reactions to form other important intermediates. For instance, it can be condensed with anilines to produce Schiff bases, such as 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine. nih.govrsc.org It can also react with formamide (B127407) and formic acid to yield fused cyclic systems like 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org

Table 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes and Intermediates

Starting MaterialReagentsProductReference
AcetanilideVilsmeier reagent (POCl3/DMF)2-Chloroquinoline-3-carbaldehyde rsc.org
AcetanilidePCl5, DMF2-Chloro-3-formylquinolines nih.gov
Acetophenone oximeVilsmeier-Haack reagent (POCl3/DMF)6-substituted-2-chloroquinoline-3-carbaldehydes ijsr.net
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilines, acetone1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine nih.govrsc.org
2-Chloroquinoline-3-carbaldehydeFormamide, formic acid, ethanol1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one rsc.org

The synthesis of dichloroquinoline carboxylate derivatives, such as ethyl 2,4-dichloroquinoline-3-carboxylate and 4,7-dichloroquinoline (B193633), highlights key chlorination steps relevant to the synthesis of the title compound.

Ethyl 2,4-dichloroquinoline-3-carboxylate can be prepared from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.gov The process involves a chlorination step using phosphoryl chloride (POCl3) in the presence of benzyltriethylammonium chloride and acetonitrile. This reaction yields a mixture of ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate. nih.gov

The synthesis of 4,7-dichloroquinoline, an important precursor for the antimalarial drug chloroquine, also involves a critical chlorination step. chemicalbook.com Typically, 7-chloro-4-hydroxyquinoline (B73993) is treated with phosphorus oxychloride to yield 4,7-dichloroquinoline. chemicalbook.com The precursor, 7-chloro-4-hydroxyquinoline, can be synthesized from 3-chloroaniline (B41212) through several routes, including reaction with ethoxymethylenemalonic ester followed by cyclization and decarboxylation. chemicalbook.com An industrial preparation method for 4,7-dichloroquinoline starts with 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester, which is hydrolyzed, decarboxylated to 4-hydroxyl-7-chloroquinoline, and then chlorinated with phosphorus oxychloride. google.com

Table 2: Synthesis of Dichloroquinoline Derivatives

Starting MaterialReagentsProductReference
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylatePOCl3, Benzyltriethylammonium chloride, AcetonitrileEthyl 2,4-dichloroquinoline-3-carboxylate nih.gov
7-Chloro-4-hydroxyquinolinePOCl34,7-Dichloroquinoline chemicalbook.com
4-Hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester1. NaOH (hydrolysis) 2. Heat (decarboxylation) 3. POCl3 (chlorination)4,7-Dichloroquinoline google.com

Compounds derived from 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902) are structurally related to this compound and their synthesis provides valuable chemical context. The 2-oxo-1,2-dihydroquinoline-4-carboxylate is the conjugate base of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. nih.govebi.ac.uk

A key transformation in this series is the conversion of a 2-oxo (or 2-hydroxy) quinoline to a 2-chloroquinoline. This is often achieved through chlorination with reagents like phosphorus oxychloride. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can be obtained from the treatment of ethyl 2,4-dichloroquinoline-3-carboxylate with acetic acid and water. nih.gov The reverse, chlorination of the 2-oxo position, is also a fundamental step. The synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate starts from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride. nih.gov

Furthermore, the 2-oxo-1,2-dihydroquinoline scaffold can be functionalized in various ways. For instance, 8-hydroxyquinolin-2(1H)-one can undergo O-acylation with 4-chlorobenzoyl chloride in the presence of triethylamine (B128534) to yield 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com Additionally, 4-hydroxy-2-quinolinones can be used in reactions to create more complex structures, such as tethering three quinolone molecules via a triazole linker using click chemistry. mdpi.com

Table 3: Reactions of 2-Oxo-1,2-dihydroquinoline Derivatives

Starting MaterialReagents/ConditionsProductReference
Ethyl 2,4-dichloroquinoline-3-carboxylateAcetic acid, water, refluxEthyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate nih.gov
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylatePOCl3, Benzyltriethylammonium chloride, AcetonitrileEthyl 2,4-dichloroquinoline-3-carboxylate nih.gov
8-Hydroxyquinolin-2(1H)-one4-Chlorobenzoyl chloride, Et3N, CH3CN2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate mdpi.com
4-Hydroxy-2-quinolinones, p-hydroxy-benzaldehyde, propargyl bromide1. Et3N, ethanol, reflux 2. DMFTerminal alkynes for click chemistry mdpi.com

Chemical Reactivity and Advanced Derivatization Strategies

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The electron-withdrawing nature of the quinoline ring system, coupled with the presence of the chlorine atom at the C-2 position, renders this site susceptible to attack by various nucleophiles.

The chlorine atom at the C-2 position of the quinoline ring is a key site for nucleophilic substitution. This reactivity is a cornerstone for the synthesis of a multitude of quinoline derivatives. Studies have shown that 2-chloroquinolines exhibit higher reactivity towards certain nucleophiles, such as methoxide (B1231860) ions, compared to their 4-chloroquinoline (B167314) counterparts. researchgate.net However, they tend to show a lesser inclination for acid-catalyzed or autocatalytic effects when reacting with amines. researchgate.net The substitution of the chlorine atom can be achieved with a variety of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. researchgate.netresearchgate.net For instance, the reaction with sodium azide (B81097) can introduce an azide group, which can then undergo further transformations like thermal cyclization. researchgate.net

The reaction of ethyl 2-chloroquinoline-4-carboxylate with hydrazine (B178648) and its derivatives is a well-established method for introducing nitrogen-containing functionalities. The hydrazinolysis of the C-2 chlorine atom leads to the formation of 2-hydrazinylquinoline derivatives. mdpi.comnih.gov These hydrazinyl compounds are valuable intermediates themselves, capable of undergoing further reactions such as autoxidation to form pyridazino[4,3-c:5,6-c′]diquinoline structures. nih.gov

Beyond simple hydrazinyl derivatives, a variety of other nitrogen-containing moieties can be introduced. Amination reactions, using different amines, can be employed to synthesize a range of 2-aminoquinoline (B145021) derivatives. The reaction conditions for these aminations can vary, sometimes requiring catalysts or specific solvent systems to achieve good yields. nih.gov The formation of triazolylquinolines through reaction with 1,2,4-triazole (B32235) has also been reported, with the reaction conditions influencing the outcome. researchgate.net

Table 1: Examples of Nucleophilic Substitution at C-2
NucleophileProduct TypeReference
Sodium Azide2-Azidoquinoline researchgate.net
Hydrazine Hydrate2-Hydrazinylquinoline mdpi.comnih.gov
Amines2-Aminoquinolines
1,2,4-Triazole2-(1H-1,2,4-triazol-1-yl)quinoline researchgate.net
Thiophenol2-(Phenylthio)quinoline researchgate.net

While the primary focus is often on the C-2 position, derivatization at other substituted positions of the quinoline ring is also a significant area of research, although less directly related to the title compound's primary reactivity. For example, the synthesis of various substituted quinolines can be achieved through multi-component reactions like the Doebner-von Miller or Pfitzinger reactions, which build the quinoline core with desired substituents. researchgate.netnih.govacs.orgrsc.org These methods allow for the introduction of a wide range of functional groups, including those that can undergo subsequent etherification or amination. For instance, a hydroxyl group on the quinoline ring can be converted to an ether, and an amino group can be introduced through various synthetic strategies. nih.gov

Transformations of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-4 position provides another handle for chemical modification, allowing for the synthesis of a different class of derivatives.

The ethyl ester of 2-chloroquinoline-4-carboxylic acid can be hydrolyzed to the corresponding carboxylic acid. chemimpex.comnih.gov This hydrolysis is typically carried out under basic conditions, for example, using potassium hydroxide (B78521) in an ethanol (B145695)/water mixture. nih.gov The resulting 2-chloroquinoline-4-carboxylic acid is a key intermediate for further derivatization. chemimpex.com For instance, it can undergo decarboxylation under heating. orgsyn.org The carboxylic acid can also be a precursor for the synthesis of other functional groups.

The carboxylic acid obtained from ester hydrolysis can be converted into a wide variety of amides through reaction with various amines. nih.gov This amidation is a common strategy to create libraries of compounds for biological screening. nih.gov The coupling of the carboxylic acid with an amine is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This method is effective for coupling with a range of amines, including electron-deficient ones. nih.gov Alternatively, amides can be synthesized directly from carboxylate salts using coupling agents like HBTU. nih.govorganic-chemistry.org Thionyl chloride can also be used to activate the carboxylic acid for amidation. researchgate.net These methods allow for the formation of amide conjugates with diverse functionalities. researchgate.netorganic-chemistry.org

Table 2: Transformations of the Ethyl Carboxylate Group
ReactionReagentsProductReference
Ester HydrolysisKOH, EtOH/H₂O2-Chloroquinoline-4-carboxylic acid nih.gov
AmidationAmine, EDC, HOBt, DMAP2-Chloroquinoline-4-carboxamide researchgate.netnih.gov
Amidation from SaltAmine, HBTU2-Chloroquinoline-4-carboxamide nih.govorganic-chemistry.org
Amidation via Acyl ChlorideThionyl Chloride, Amine2-Chloroquinoline-4-carboxamide researchgate.net

Annulation and Cyclocondensation Reactions for Fused Heterocycles

The electrophilic nature of the C-2 and C-4 positions of the quinoline ring, enhanced by the presence of the chloro and carboxylate groups, makes this compound an excellent substrate for annulation and cyclocondensation reactions. These reactions involve the construction of new rings fused to the quinoline core, leading to polycyclic aromatic systems with diverse chemical properties.

Synthesis of Pyrazolo- and Pyrido-Fused Quinoline Systems

The reactive chlorine atom at the C-2 position is a key functional group for building fused heterocyclic systems. Its reaction with binucleophiles is a common strategy for synthesizing fused quinolines.

Pyrazolo[3,4-b]quinolines: These fused systems can be synthesized from 2-chloroquinoline (B121035) precursors. A typical reaction involves the substitution of the C-2 chlorine with hydrazine, followed by cyclization. For instance, a 2-chloroquinoline-4-carboxylate derivative can be reacted with hydrazine to yield an intermediate that subsequently cyclizes to form the ethyl 3-amino-1H-pyrazolo[3,4-b]quinoline-4-carboxylate. nih.gov This transformation provides a direct route to a functionalized pyrazoloquinoline core, which offers multiple sites for further derivatization. nih.gov

Pyrido-fused Quinolines: The synthesis of pyrido-fused quinoline systems, such as pyrido[3,2-h]quinoline, often employs methods analogous to the Gould-Jacobs reaction. This can involve the reaction of an aminoquinoline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification and decarboxylation. To apply this to this compound, the chloro group would first be converted to an amino group. An alternative strategy involves the construction of the pyridine (B92270) ring onto the existing quinoline framework. For example, l-Ethyl-4-oxo-pyrido[3,2-h]quinoline-3-carboxylic acid has been synthesized by thermally cyclizing a precursor derived from 5-aminoquinoline, followed by ethylation and hydrolysis. koreascience.kr These methods highlight pathways to create the extended aromatic systems of pyridoquinolines. koreascience.krrsc.org

Table 1: Synthesis of Fused Pyrazolo- and Pyrido-Quinoline Systems

Fused System Precursor Derived From Title Compound Reagents Key Reaction Type Resulting Core Structure
Pyrazoloquinoline Ethyl 2-hydrazinylquinoline-4-carboxylate Hydrazine Nucleophilic Substitution / Cyclization Pyrazolo[3,4-b]quinoline
Pyridoquinoline Ethyl 2-aminoquinoline-4-carboxylate Diethyl ethoxymethylenemalonate Condensation / Thermal Cyclization Pyrido[4,5-b]quinoline

Construction of Triazolo- and Oxadiazole-Fused Quinoline Derivatives

Triazolo-fused Quinolines: The synthesis of triazoloquinolines can be achieved by incorporating a three-nitrogen heterocyclic ring onto the quinoline scaffold. For example, reacting a 2-chloro-3-aminoquinoline with hydrazine can lead to a 2-hydrazinylquinolin-3-amine intermediate, which upon diazotization and cyclization, yields a 3H- nih.govallresearchjournal.comnih.govtriazolo[4,5-b]quinolin-3-amine. jazanu.edu.sa This demonstrates that the 2-chloro position is a viable anchor point for initiating the cyclization sequence required to form fused triazole rings. jazanu.edu.sanih.gov

Oxadiazole-fused Quinolines: While many reports focus on linking quinoline and oxadiazole moieties through spacers niscpr.res.innih.gov, the construction of fused oxadiazole rings is also a significant synthetic goal. These reactions typically proceed via the intramolecular cyclization of a suitable quinoline precursor. For example, a 2-hydroxy-quinoline derivative can be reacted with a hydrazide, and the resulting acylhydrazone can undergo oxidative cyclization to form the fused oxadiazole ring. The synthesis of 1,2,4-oxadiazole (B8745197) rings often involves the 1,3-dipolar cycloaddition of nitrile oxides with imines or the condensation of amidoximes with carbonyl compounds. nih.gov A plausible route starting from this compound would involve its conversion to a quinoline-amidoxime, which could then be cyclized to form a fused 1,2,4-oxadiazole system.

Formation of Quinoline-Thiazole Hybrid Structures

The synthesis of hybrid molecules combining quinoline and thiazole (B1198619) rings is an active area of research. allresearchjournal.comnih.govrsc.org These are typically not fused systems but are linked, with the thiazole moiety attached as a substituent on the quinoline core. A common and effective method involves the Hantzsch thiazole synthesis. This strategy often begins with the conversion of a quinoline derivative into a thiosemicarbazone. For example, a quinoline-4-carbaldehyde (B127539) can be reacted with a thiosemicarbazide (B42300) to form the corresponding quinolinyl-thiosemicarbazone. Subsequent cyclization of this intermediate with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) affords the desired quinoline-thiazole hybrids. nih.govjohnshopkins.edu This approach allows for the introduction of various substituents on the thiazole ring, depending on the choice of the cyclizing agent. nih.govjohnshopkins.edu

Introduction of Substituents for Structural Diversification

The functional groups present on this compound serve as handles for introducing a wide array of substituents, enabling the systematic modification of the molecule's steric and electronic properties.

Incorporation of Aryl and Heteroaryl Groups at C-2

The chlorine atom at the C-2 position is an excellent leaving group, making it highly susceptible to substitution. Its replacement with aryl and heteroaryl groups is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring activates the C-2 position for such transformations.

Suzuki-Miyaura Coupling: This is a widely used method for forming carbon-carbon bonds. In a typical Suzuki reaction, this compound would be reacted with an aryl or heteroaryl boronic acid (or a boronate ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₃PO₄). This reaction effectively replaces the C-2 chlorine with the desired aryl or heteroaryl moiety, leading to products like Ethyl 2-arylquinoline-4-carboxylates. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Functionalization at Peripheral Positions (e.g., C-6, C-8)

Introducing substituents onto the carbocyclic (benzene) part of the quinoline ring is crucial for fine-tuning the molecule's properties. Functionalization at positions such as C-6 and C-8 is generally accomplished not by direct substitution on the pre-formed quinoline ring, but by employing a substituted aniline (B41778) as the starting material in the initial quinoline synthesis (e.g., Friedländer or Combes synthesis).

For example, to obtain a 6-chloro substituted quinoline, a 4-chloroaniline (B138754) would be used as the precursor. The synthesis of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been reported starting from 2-amino-5-chlorobenzophenone (B30270) and ethyl acetoacetate. researchgate.netnih.gov Similarly, to introduce a bromine atom at the C-8 position and a methyl group at C-6, a 2-amino-3-bromo-5-methylaniline derivative would be required. The compound Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate exemplifies such a structure. chemscene.com Halogen atoms introduced at these peripheral positions are particularly valuable as they can serve as synthetic handles for further diversification through cross-coupling, amination, or other substitution reactions. Other reported structures, such as Ethyl 3,7-dichloroquinoline-8-carboxylate, further illustrate the principle of using pre-functionalized building blocks to achieve substitution patterns on the benzene (B151609) ring of the quinoline core. researchgate.net

Table 2: Examples of Functionalization at Peripheral Positions

Compound Name Position(s) Functionalized Substituent(s) Precursor Principle
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C-6 -Cl Use of a 4-chloroaniline derivative
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate C-6, C-8 -CH₃, -Br Use of a 3-bromo-5-methylaniline (B1274160) derivative
Ethyl 3,7-dichloroquinoline-8-carboxylate C-7, C-8 -Cl, -COOEt Use of a 2-amino-3,4-dichlorobenzoic acid derivative

Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is fundamental to the verification of the molecular structure of Ethyl 2-chloroquinoline-4-carboxylate. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are employed to provide a complete picture of its atomic arrangement and chemical bonds. The compound has been synthesized and fully characterized using these methods. rsc.orgrsc.org

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. rsc.org

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the ethyl ester group. The aromatic region typically shows a set of multiplets corresponding to the five protons on the fused benzene (B151609) and pyridine (B92270) rings. The ethyl group gives rise to a quartet and a triplet, indicative of the -CH₂- and -CH₃ groups, respectively, with their typical coupling pattern.

¹³C NMR: The carbon-13 NMR spectrum corroborates the structure by showing distinct signals for each unique carbon atom in the molecule. rsc.orgrsc.org This includes resonances for the two carbons of the ethyl ester group, the carbonyl carbon, and the ten carbons of the 2-chloroquinoline (B121035) core. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

A summary of the NMR spectral data is presented below.

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) have been utilized in studies involving this compound. rsc.org

The molecular formula of the compound is C₁₂H₁₀ClNO₂, which corresponds to a molecular weight of approximately 235.67 g/mol . echemi.com High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester function.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

The most prominent feature is the strong absorption band from the carbonyl (C=O) group of the ethyl ester, which is expected in the region of 1720-1740 cm⁻¹. Other significant vibrations include those from the C-O stretching of the ester, C-Cl stretching, and the characteristic C=C and C=N stretching vibrations of the quinoline aromatic system. In related iridium complexes containing this molecule as a ligand, the carbonyl stretching frequency was a dominant feature observed around 1728 cm⁻¹. rsc.org

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While spectroscopic methods confirm the molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in its solid state.

A review of the current scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been published. Although the compound is used as a precursor in the synthesis of more complex molecules for which crystal structures have been determined, its own solid-state structure remains unelucidated. rsc.orgnih.gov Therefore, precise data on its bond lengths, bond angles, and the exact conformation of the ethyl ester group relative to the quinoline ring in the crystal lattice are not available.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of high-quality single-crystal X-ray diffraction data.

As no crystal structure has been reported for this compound, a Hirshfeld surface analysis has not been performed for this specific compound. Consequently, a detailed investigation of its crystal packing, hydrogen bonding patterns, and other non-covalent interactions like π-π stacking remains an area for future research.

Conformational Analysis and Torsion Angle Studies

In a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group adopts an antiperiplanar conformation with respect to the quinoline ring. This is characterized by a torsion angle of C12—O2—C11—C3 = -179.39 (15)°. nih.govresearchgate.net This specific arrangement indicates that the ester group is oriented away from the quinoline nucleus, which is a sterically favorable conformation. The planarity of the carboxylate group itself is high, with a root-mean-square (r.m.s.) deviation of 0.021 Å. nih.gov

Computational studies on similar quinoline derivatives, like ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have explored the potential energy surface related to the rotation of the ethyl carboxylate group. researchgate.net These studies often reveal multiple stable conformers with relatively small energy differences between them. For instance, the stability of conformers can be influenced by the orientation of the carbonyl oxygen relative to substituents on the quinoline ring. researchgate.net While specific data for this compound is not available, the principles of steric hindrance and electronic interactions observed in these related structures would similarly govern its conformational landscape.

The following table summarizes a key torsion angle observed in a closely related compound, which serves as a model for understanding the conformation of this compound.

Torsion AngleValue (°)Compound
C12—O2—C11—C3-179.39 (15)Ethyl 2,4-dichloroquinoline-3-carboxylate

Data sourced from crystallographic studies of ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.net

Geometric and Electronic Structural Features of the Quinoline System

The quinoline ring system, a fusion of a benzene and a pyridine ring, is the foundational structural element of this compound. britannica.com Its geometric planarity and the distribution of bond lengths are indicative of its aromatic character and electronic properties.

The quinoline ring system is known to be largely planar. wcupa.eduresearchgate.net In the crystal structure of the closely related ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline ring system exhibits a high degree of planarity, with a root-mean-square (r.m.s.) deviation of only 0.006 Å. nih.gov This planarity is a hallmark of aromatic systems, where the sp² hybridized carbon and nitrogen atoms create a flat framework.

The fusion of the two rings in the quinoline nucleus is nearly coaxial. This is quantified by the dihedral angle between the planes of the two aromatic rings. For ethyl 2,4-dichloroquinoline-3-carboxylate, the dihedral angle C8—C9—C10—C4 is reported to be 179.21 (14)°. nih.govresearchgate.net This value, being very close to 180°, confirms the near-perfect coplanarity of the fused benzene and pyridine rings.

Furthermore, the orientation of the substituent groups relative to the quinoline plane is of interest. The mean plane of the carboxylate group and the mean plane of the quinoline ring system form a dihedral angle of 87.06 (19)° in ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.netnih.gov This nearly perpendicular arrangement minimizes steric clash between the ester group and the quinoline ring.

The table below presents key dihedral angles from a related quinoline derivative that illustrate the geometry of the fused ring system.

Dihedral AngleValue (°)Compound
C8—C9—C10—C4179.21 (14)Ethyl 2,4-dichloroquinoline-3-carboxylate
Quinoline & Carboxylate Planes87.06 (19)Ethyl 2,4-dichloroquinoline-3-carboxylate

Data sourced from crystallographic studies of ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.netnih.gov

The concept of aromaticity implies a delocalization of π-electrons across the ring system, which typically results in bond lengths that are intermediate between single and double bonds. britannica.com In a perfectly aromatic system, one would expect minimal bond length alternation.

In the quinoline system, the fusion of the benzene and pyridine rings can lead to subtle variations in bond lengths. Density Functional Theory (DFT) calculations and experimental studies on quinoline and its derivatives provide insight into these structural nuances. wcupa.eduresearchgate.net

Crystallographic data for ethyl 2,4-dichloroquinoline-3-carboxylate shows specific bond lengths within the quinoline core. For example, the C2—Cl1 bond length is 1.745 (2) Å and the C4—Cl2 bond length is 1.7248 (16) Å. nih.govresearchgate.net The deviation of these values from standard C-Cl bond lengths can be attributed to the sp² hybridization of the carbon atoms in the quinoline ring. nih.govresearchgate.net

While a detailed analysis of bond length alternation for this compound itself requires specific experimental data, the general characteristics of the quinoline nucleus suggest a high degree of electron delocalization. The electronic structure of quinoline derivatives is an active area of research, with studies focusing on the energies of frontier molecular orbitals (HOMO and LUMO) to understand their chemical stability and reactivity. aps.orgrsc.org The presence of the electron-withdrawing chloro and ethyl carboxylate groups is expected to influence the electronic distribution and, consequently, the bond lengths within the quinoline nucleus of the title compound.

Below is a table of selected bond lengths from a related compound, which provides an indication of the bond characteristics in this class of molecules.

BondLength (Å)Compound
C2—Cl11.745 (2)Ethyl 2,4-dichloroquinoline-3-carboxylate
C4—Cl21.7248 (16)Ethyl 2,4-dichloroquinoline-3-carboxylate

Data sourced from crystallographic studies of ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the molecular-level properties of compounds. For the purpose of this analysis, findings from a detailed study on the analog, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, will be primarily referenced. It is important to note that while this analog shares the core quinoline-4-carboxylate (B1235159) structure, the positions of the chloro substituent and the presence of an ethoxy group at the 2-position will influence the electronic distribution and properties compared to ethyl 2-chloroquinoline-4-carboxylate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, was performed using DFT at the B3LYP/6-311+G(d,p) level of theory. This analysis confirmed the molecular structure and provided insights into its planarity. The molecule consists of a quinoline (B57606) fused-ring system with an ethoxy group, an ethyl acetate (B1210297) group, and a chlorine atom. An intramolecular C—H⋯O hydrogen bond contributes to a stabilizing S(6) graph-set motif, which results in an essentially planar molecular structure. The mean plane of the ethyl acetate group forms a dihedral angle of 5.02 (3)° with the quinoline mean plane.

For this compound, a similar planarity would be expected due to the rigid quinoline core. However, the electronic influence of the chloro group at the 2-position, directly adjacent to the nitrogen atom, would likely alter the bond lengths and angles within the heterocyclic ring compared to the 6-chloro analog.

Table 1: Selected Optimized Geometrical Parameters for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate (Analog)

Parameter Bond Length (Å) Bond Angle (°)
Cl1—C6 1.743
N1—C2 1.314
N1—C9 1.373
C2—O2 1.348
C4—C12 1.503
C12—O3 1.216
C2—N1—C9 117.8
O2—C2—N1 119.9
C3—C4—C12 120.5

Data sourced from a study on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate was calculated using the B3LYP/6-311+G(d,p) method. The analysis reveals distinct regions of negative and positive potential.

The negative potential (red and yellow regions), indicating electron-rich areas susceptible to electrophilic attack, is concentrated around the carbonyl oxygen atom of the ester group and the nitrogen atom of the quinoline ring. The positive potential (blue regions), representing electron-deficient areas prone to nucleophilic attack, is located around the hydrogen atoms of the ethyl groups and the aromatic ring.

For this compound, the MEP would show a significant negative potential around the ester's carbonyl oxygen and the quinoline nitrogen. The key difference would be the electronic impact of the chlorine atom at the C2 position. This would likely create a more electron-deficient (more positive) region around the C2 carbon and influence the electrostatic potential of the adjacent nitrogen atom, potentially affecting its hydrogen-bonding capabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining molecular reactivity and stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In a theoretical study of a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. uni-regensburg.de For this compound, the HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO would be centered on the electron-withdrawing carboxylate group and the chloro-substituted part of the ring. The presence of the electronegative chlorine atom at the 2-position is expected to lower the energy of the LUMO, leading to a potentially smaller HOMO-LUMO gap compared to its non-chlorinated or 6-chloro counterparts. A smaller energy gap suggests higher reactivity. researchgate.net

Determination of Global Reactivity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. These indices include ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω).

While specific calculations for this compound are not available, these parameters can be estimated using the following equations based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Potential (μ) = (EHOMO + ELUMO) / 2

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η)

A lower hardness and higher electrophilicity index would be anticipated for this compound due to the electron-withdrawing nature of the chloro group at the 2-position and the ester group at the 4-position, suggesting it would be a good electrophile.

Table 2: Conceptual Global Reactivity Descriptors

Descriptor Formula Predicted Trend for this compound
Ionization Potential (I) -EHOMO Relatively high
Electron Affinity (A) -ELUMO Relatively high
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Negative, indicating stability
Hardness (η) (ELUMO - EHOMO) / 2 Moderate, indicating reactivity
Softness (S) 1 / η Moderate
Electrophilicity Index (ω) μ² / (2η) High

This table represents predicted trends based on general chemical principles.

Theoretical Studies on Bond Dissociation Energies (BDEs) and Acidity

Specific theoretical studies on the Bond Dissociation Energies (BDEs) and acidity of this compound have not been reported. However, general principles can be applied to predict these properties.

The C-Cl bond at the 2-position of the quinoline ring is expected to be a key site for potential reactions. The BDE of this bond would be influenced by the aromatic system and the electronic effects of the ester group. The acidity of the hydrogen atoms on the quinoline ring and the ethyl ester group would be relatively low. The most acidic protons would likely be those on the carbon adjacent to the carbonyl group, although their pKa would still be high. The basicity of the quinoline nitrogen would be significantly reduced by the presence of the adjacent electron-withdrawing chloro group.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While direct docking studies of this compound are not extensively published, research on similar quinoline derivatives highlights the potential of this scaffold in interacting with biological targets.

For instance, molecular docking studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target. These studies showed that the quinoline core forms stable binding interactions within the enzyme's active site. Similarly, docking simulations of 2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates against the farnesyltransferase (FTase) receptor have demonstrated strong binding interactions, with binding energies indicating potent inhibition. In these studies, interactions often involve hydrogen bonding with key amino acid residues and π-π stacking with aromatic residues in the binding pocket.

For this compound, it is plausible that the quinoline nitrogen and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking interactions. The chlorine atom at the 2-position could also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. These features suggest that this compound could be a valuable scaffold for designing ligands for various biological targets.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate
2-Aryl/Heteroaryl-Ethyl 6-Chloroquinoline-4-Carboxylates
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate
2-aryl-quinoline-4-carboxylic acid
Leishmania major N-myristoyltransferase

Computational Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the structural basis of a compound's biological activity. For derivatives of ethyl chloroquinoline carboxylate, molecular docking studies have been employed to elucidate their potential as therapeutic agents.

For instance, in a study focused on developing antimalarial agents, a series of 2-aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives were synthesized and subjected to molecular docking analysis against the farnesyltransferase (FTase) receptor, a target in antimalarial drug research. researchgate.net The docking results for these derivatives provided insights into their binding modes and affinities. For example, the derivative ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate was shown to interact with the FTase receptor at the active site, engaging with amino acid residues such as ARG291 and LYS294. researchgate.net

Similarly, in silico studies on other quinoline derivatives have been conducted to predict their binding to various biological targets. In one such study, 2-chloroquinoline (B121035) based polyhydroquinolines were evaluated against P. falciparum lactate (B86563) dehydrogenase, a key enzyme in the parasite's metabolism. nih.gov Another investigation focused on 2-aryl-quinoline-4-carboxylic acid derivatives as potential inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a critical enzyme for the parasite's survival. nih.gov These studies underscore the utility of computational methods in identifying potential biological targets and predicting the binding interactions of quinoline-based compounds.

Elucidation of Specific Ligand-Receptor Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. Computational methods are invaluable for identifying and characterizing these specific interactions.

In the context of ethyl chloroquinoline carboxylate derivatives, molecular docking studies have revealed the importance of such interactions. For example, in the investigation of 2-aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives as potential FTase inhibitors, it was observed that several of the synthesized ligands formed multiple hydrogen bonding interactions with amino acids within the receptor's active site. researchgate.net The formation of these hydrogen bonds is a strong indicator of potent inhibitory activity.

Prediction of Inhibition Constants and Binding Energies

Computational models can provide quantitative estimations of a compound's binding affinity, often expressed as binding energy, and its inhibitory potential, represented by the inhibition constant (Ki). These predictions are crucial for prioritizing compounds for further experimental testing.

In the study of 2-aryl/heteroaryl-ethyl 6-chloroquinoline-4-carboxylate derivatives, the predicted binding energies and inhibition constants for the most potent ligands were calculated. The ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate derivative, for instance, exhibited a binding energy of -10.11 kcal/mol and a predicted inhibition constant (Ki) of 3.88 x 10⁻⁸ M. researchgate.net Another ligand in the same series showed a binding energy of -9.81 kcal/mol and a Ki of 6.5 x 10⁻⁸ M. researchgate.net These computationally derived values suggest that these derivatives could be potent inhibitors of the FTase receptor.

It is important to note that while these predictions are for derivatives, they highlight the potential of the ethyl chloroquinoline carboxylate scaffold to achieve favorable binding energies and low inhibition constants, making it an interesting framework for the design of new therapeutic agents.

In Silico ADMET Profiling and Drug-Likeness Assessment Methodologies

Beyond predicting a compound's interaction with its biological target, computational methods are extensively used to assess its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This early-stage profiling is essential for identifying compounds with a higher probability of success in clinical development.

Application of Cheminformatics Rules (e.g., Lipinski's Rule of Five) for Lead Prioritization

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it meets the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For the closely related isomer, ethyl 4-chloroquinoline-2-carboxylate , the following parameters have been identified:

Molecular Weight: 235.67 g/mol echemi.com

XLogP3 (a measure of logP): 3.06490 echemi.com

Hydrogen Bond Donors: 0 (no N-H or O-H bonds) libretexts.orglibretexts.org

Hydrogen Bond Acceptors: 3 (one nitrogen atom and two oxygen atoms) libretexts.orglibretexts.org

Based on this analysis, ethyl 4-chloroquinoline-2-carboxylate adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Parameter Value (for Ethyl 4-chloroquinoline-2-carboxylate) Lipinski's Rule Compliance
Molecular Weight 235.67 g/mol echemi.com < 500 Da Yes
logP (XLogP3) 3.06490 echemi.com ≤ 5 Yes
Hydrogen Bond Donors 0 libretexts.orglibretexts.org ≤ 5 Yes
Hydrogen Bond Acceptors 3 libretexts.orglibretexts.org ≤ 10 Yes

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters

In silico ADMET prediction tools employ a range of computational models to estimate various pharmacokinetic parameters. While specific ADMET predictions for this compound are not detailed in the available literature, studies on related quinoline derivatives have utilized such tools.

For example, in silico ADMET studies have been performed on 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters, which share the quinoline-4-carboxylate core. nih.gov These studies indicated that the molecules exhibited an acceptable range in their predicted ADMET profiles. nih.gov Similarly, other research on quinoline derivatives has incorporated ADMET prediction to assess their drug-likeness and potential for further development. nih.govnih.gov These investigations typically evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. The favorable Lipinski profile of the ethyl 4-chloroquinoline-2-carboxylate isomer suggests that it would likely have a promising predicted ADMET profile as well.

Applications in Chemical Research and Molecular Design

Role of Ethyl 2-chloroquinoline-4-carboxylate as a Versatile Synthetic Synthon

In synthetic organic chemistry, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. This compound is a quintessential example of a versatile synthon, prized for its adaptability in constructing more elaborate molecular structures. The reactivity of the 2-chloro group is a key feature, as it is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. nih.govrsc.org

The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems. The chlorine atom at the C2 position acts as an excellent leaving group, facilitating reactions that lead to the formation of new rings fused to the quinoline (B57606) core. rsc.org Research on the closely related 2-chloroquinoline-3-carbaldehydes has demonstrated that this position can be readily attacked by various nucleophiles, including those containing sulfur, nitrogen, and oxygen. rsc.orgnih.gov This reactivity allows for the construction of a multitude of fused quinoline systems.

These transformations enable the creation of diverse and complex molecular architectures that are of significant interest in materials science and medicinal chemistry.

Table 1: Examples of Heterocyclic Frameworks Synthesized from 2-Chloroquinoline (B121035) Precursors

Fused Heterocycle Description
Thieno-quinolines Formed by introducing a sulfur-containing nucleophile that subsequently cyclizes onto the quinoline ring. rsc.org
Furo-quinolines Created through reactions involving oxygen nucleophiles to form a furan (B31954) ring fused to the quinoline scaffold. rsc.org
Pyridazino-quinolines Synthesized using hydrazine (B178648) or related nitrogen-based reagents to build a pyridazine (B1198779) ring. rsc.org
Pyrano-quinolines The ester or a related group can be involved in cyclization to form a pyran ring fused to the quinoline. rsc.org

| Tetrazolo-quinolines | The 2-chloro group can be substituted by an azide (B81097) ion (N3), which then cyclizes to form a tetrazole ring. rsc.org |

This table illustrates the synthetic versatility of the 2-chloroquinoline scaffold in generating complex heterocyclic systems.

Beyond its role in building complex fused rings, this compound is a pivotal intermediate for synthesizing a broad spectrum of organic compounds. The displacement of the chlorine atom is a common strategy to introduce functional diversity. rsc.org For instance, the chloro group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate new classes of quinoline derivatives. nih.govnih.gov

Furthermore, the ester group at the C4 position provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or hydrazides. nih.govnih.gov The conversion to a carbohydrazide, for example, opens up a new set of synthetic possibilities, allowing for the attachment of various aromatic and heteroaromatic moieties. nih.gov This dual reactivity at both the C2 and C4 positions makes it an invaluable intermediate for creating libraries of compounds for screening and development.

Strategic Design and Development of Quinoline-Based Molecular Scaffolds

The development of new therapeutic agents often relies on the strategic design of molecular scaffolds that can interact with specific biological targets. Quinoline-based structures, accessible from synthons like this compound, are frequently employed in this endeavor due to their proven record in drug discovery. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the core parts of a molecule responsible for its biological effects. georgiasouthern.edu For quinoline derivatives, this involves synthesizing a variety of structural analogs and evaluating how changes in their structure affect their biological activity. georgiasouthern.edunih.gov This systematic approach allows researchers to build a comprehensive understanding of the pharmacophore—the essential features required for biological activity.

A key SAR study on quinoline carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase identified three critical regions for activity:

The C2 Position: Requires bulky, hydrophobic substituents. nih.gov

The C4 Position: Shows a strict requirement for a carboxylic acid or its salt. nih.gov

The Benzo Ring: Can be substituted to modulate activity. nih.gov

The general methodology involves removing or altering specific functional groups to determine their role. georgiasouthern.edu For instance, by synthesizing analogs with different substituents at various positions on the quinoline ring, chemists can map out which modifications enhance potency and which diminish it. mdpi.com

Table 2: Key Principles in SAR Studies of Quinoline Derivatives

SAR Principle Description Example
Systematic Modification Synthesizing a series of analogs where one part of the molecule is changed at a time. georgiasouthern.edu Replacing a fluorine atom with a methyl group to test the effect of electronics vs. sterics.
Isosteric Replacement Substituting a functional group with another group of similar size and shape to probe electronic requirements. Replacing a C-H group in a ring with a nitrogen atom.
Conformational Analysis Studying how the 3D shape of the molecule influences its interaction with a biological target. mdpi.com Introducing a linker between parts of the molecule to alter flexibility.

| Bioactivity Assays | Testing each new analog in a relevant biological assay (e.g., enzyme inhibition, cell viability) to quantify its activity. rsc.org | Determining the IC50 value of a new derivative against a specific cancer cell line. |

This table outlines common methodological approaches used to understand how the structure of quinoline derivatives relates to their biological function.

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single new molecule. The goal is to create a hybrid compound with improved affinity, better selectivity, or a dual mechanism of action. The quinoline scaffold is an excellent candidate for this approach.

Quinoline derivatives are extensively explored in medicinal chemistry for a wide range of therapeutic targets. researchgate.netresearchgate.net The inherent properties of the quinoline ring system make it an ideal starting point for designing inhibitors for enzymes, modulators for receptors, and agents that interact with nucleic acids.

Structure-guided design is a powerful approach used in this context. For example, in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis, researchers used the crystal structure of the enzyme to design quinoline-based molecules that could fit into the active site. nih.gov This led to the discovery of potent inhibitors by strategically placing hydrogen-bond accepting groups to form new interactions with key amino acid residues in the enzyme's binding pocket. nih.gov

Similarly, 2-chloroquinoline-based molecules have been designed as potential dual inhibitors for two key proteases of the SARS-CoV-2 virus, MPro and PLPro. nih.gov The design strategy leverages the 2-chloroquinoline moiety to occupy a specific pocket in the enzyme, while other parts of the molecule are designed to interact with adjacent sites, demonstrating the rational design of targeted antiviral agents. nih.gov The broad utility of this scaffold is further highlighted by its use in developing anticancer agents with selective cytotoxicity against various cancer cell lines. rsc.org

Advanced Materials and Potential Nonlinear Optical (NLO) Applications of this compound

The unique electronic structure of the quinoline ring system, characterized by its electron-deficient nature, makes it a compelling scaffold for the design of advanced materials with significant nonlinear optical (NLO) properties. researchgate.net These properties are crucial for a range of applications in photonics and optoelectronics, including optical switching, signal processing, and optical memory devices. researchgate.netaps.org The strategic placement of electron-donating and electron-withdrawing groups on the quinoline core can enhance these NLO responses, a principle that underpins much of the research in this area. aps.org

Theoretical and Experimental Investigations into NLO Properties

While specific experimental or extensive theoretical studies focused solely on this compound are not widely documented in publicly available literature, the NLO properties of this compound can be inferred and understood through the lens of research on analogous quinoline derivatives. The investigation of NLO properties in organic molecules typically involves a combination of theoretical computations and experimental validation.

Theoretical Framework:

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the NLO properties of organic molecules. rsc.orgresearchgate.net By employing methods such as the B3LYP functional with a suitable basis set like 6-311G(d,p), researchers can calculate key parameters that govern NLO activity. aps.org These parameters include:

Polarizability (α): A measure of the linear response of the molecule to an applied electric field. researchgate.net

First Hyperpolarizability (β): Represents the second-order nonlinear response and is crucial for effects like second-harmonic generation (SHG). rsc.org

Second Hyperpolarizability (γ): Describes the third-order nonlinear response, which is responsible for phenomena such as third-harmonic generation (THG) and the nonlinear refractive index.

Computational studies on similar quinoline derivatives have explored the relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (Egap). aps.org A smaller HOMO-LUMO gap is generally associated with higher polarizability and a larger NLO response. aps.org

Table 1: Theoretical NLO Parameters for Representative Quinoline Derivatives (Illustrative)

Compound Method/Basis Set First Hyperpolarizability (β) (esu) Second Hyperpolarizability (γ) (esu)
4-(quinolin-2-ylmethylene)aminophenol CAM-B3LYP/6–311++G(d,p) Good nonlinear optical response noted Not specified
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-one CAM-B3LYP/6-311++G(d,p) Not specified High potential for third-order NLO applications

This table is illustrative and based on findings for different quinoline derivatives to provide context. Specific values for this compound require dedicated computational studies.

Experimental Validation:

The Z-scan technique is a widely used experimental method to determine the third-order nonlinear optical properties of materials. This technique can measure both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), from which the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. Studies on organic crystals, including those with quinoline moieties, have successfully employed the Z-scan method to characterize their NLO response. researchgate.net For example, 4-chloroanilinium quinoline-2-carboxylate has been studied using Z-scan, demonstrating its potential for optical limiting applications. researchgate.net

Should this compound be synthesized and grown as a single crystal or dispersed in a polymer matrix, the Z-scan technique would be the primary method for experimentally determining its third-order NLO properties.

Implications for the Development of New Functional Materials

The exploration of the NLO properties of this compound and its derivatives holds significant promise for the creation of new functional materials. Quinoline-based materials are valued for their high thermal and chemical stability, as well as their inherent electron-transporting capabilities, which are desirable traits for optoelectronic devices. researchgate.net

The development of organic NLO materials is driven by their potential advantages over traditional inorganic crystals, such as lower cost, easier fabrication, and the ability to be chemically modified to tune their properties. bohrium.com By systematically modifying the structure of this compound, for example, by introducing strong electron-donating groups, it may be possible to engineer molecules with exceptionally large NLO responses.

The synthesis of polymers incorporating quinoline-based chromophores has been shown to yield materials with good thermal stability and notable NLO activity. bohrium.com For instance, a PMMA copolymer with quinoline chromophores exhibited a second-harmonic generation (SHG) coefficient (d₃₃) of 27 pm/V. bohrium.com This suggests that this compound could serve as a monomer or a precursor for the synthesis of novel NLO polymers.

Furthermore, the investigation into such compounds contributes to a deeper understanding of structure-property relationships in the field of nonlinear optics. This knowledge is invaluable for the rational design of next-generation materials for a variety of photonic applications, including but not limited to:

Optical Limiters: Materials that can protect sensitive optical components from high-intensity laser damage.

All-Optical Switches: Devices that use light to control light, forming the basis for future optical computing and high-speed communication networks.

Frequency Converters: Materials that can change the frequency (color) of laser light through processes like second- and third-harmonic generation.

Q & A

Q. How can researchers design experiments to probe the compound’s role in catalytic cycles or supramolecular assemblies?

  • Methodological Answer :
  • Catalysis : Monitor reaction kinetics (UV-Vis or 19F^{19}F NMR) with varying catalyst loadings.
  • Supramolecular Chemistry : Use X-ray crystallography or DOSY NMR to characterize host-guest interactions. For example, π-stacking with aromatic moieties can be quantified via crystallographic centroid distances .

Data Presentation Guidelines

  • Tables : Include bond lengths/angles from crystallography (e.g., C3—N1 = 1.32 Å) and DFT-calculated reactivity indices.
  • Figures : Highlight Hirshfeld surfaces, HOMO-LUMO plots, and reaction mechanisms with numbered intermediates.
  • References : Prioritize crystallographic data from Acta Crystallographica and computational methods from conceptual DFT literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.